bis(triphenylphosphine)nickel(II) chloride synthesis
bis(triphenylphosphine)nickel(II) chloride synthesis
An In-depth Technical Guide to the Synthesis of Bis(triphenylphosphine)nickel(II) Chloride
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the synthesis, characterization, and safe handling of bis(triphenylphosphine)nickel(II) chloride. Moving beyond a simple recitation of steps, this document elucidates the causal relationships behind experimental choices, ensuring a self-validating protocol grounded in established chemical principles.
Introduction: The Significance of a Versatile Catalyst
Bis(triphenylphosphine)nickel(II) chloride, with the formula NiCl₂[P(C₆H₅)₃]₂, is a coordination complex of paramount importance in the field of organic and organometallic chemistry.[1][2] It serves as a highly efficient and versatile precatalyst for a multitude of synthetic transformations, most notably carbon-carbon bond-forming cross-coupling reactions such as the Suzuki, Negishi, and Kumada couplings.[3][4] Its utility extends to polymerization processes, reductive dehalogenations, and C-P cross-coupling reactions.[1][3][4]
The stability, ease of handling compared to other nickel complexes, and the ability to fine-tune its reactivity through ligand modification make it an invaluable tool in both academic research and the industrial synthesis of complex molecules, including pharmaceuticals and advanced materials.[1][3] This guide will detail a reliable synthesis protocol, the underlying chemical principles, comprehensive characterization techniques, and critical safety considerations.
Theoretical Framework: Structure, Isomerism, and Mechanism
A foundational understanding of the complex's structure is critical for interpreting its reactivity and spectroscopic data.
Geometric and Electronic Isomerism
NiCl₂[P(C₆H₅)₃]₂ exists as two distinct, interconvertible isomers, a phenomenon dictated by the d⁸ electron configuration of the Nickel(II) center and the nature of the ligands.[5]
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Tetrahedral Isomer: This form is typically dark blue or purple-blue and is paramagnetic.[5] The tetrahedral geometry arises from a specific arrangement of the ligands that results in two unpaired electrons in the d-orbitals of the nickel atom.
-
Square Planar Isomer: This isomer is red and diamagnetic.[5] The square planar configuration forces all d-electrons to be paired. This isomer is generally more stable and is often obtained upon crystallization from chlorinated solvents.[5]
The choice of solvent during synthesis and crystallization plays a pivotal role in determining which isomer is isolated. The synthesis described herein, utilizing glacial acetic acid, typically yields the deep green-to-black crystals, which are often the tetrahedral form or a mixture.
Synthesis Reaction Mechanism
The core of the synthesis is a ligand substitution reaction. The starting material, nickel(II) chloride hexahydrate (NiCl₂·6H₂O), exists in aqueous or polar protic solutions as the hexaaquanickel(II) complex, [Ni(H₂O)₆]²⁺. The triphenylphosphine (PPh₃) ligands displace the weakly-bound water ligands to form the more stable phosphine complex.
Reaction: NiCl₂·6H₂O + 2 PPh₃ → NiCl₂(PPh₃)₂ + 6 H₂O[5]
The reaction is driven forward by the formation of the thermodynamically stable nickel-phosphine bond. Glacial acetic acid or ethanol serves as an effective solvent that can dissolve both the polar nickel salt and the less polar triphenylphosphine ligand, facilitating their interaction.[6][7]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed for reliability and high yield. The causality behind each step is explained to empower the researcher with a deeper understanding of the process.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Key Properties |
| Nickel(II) Chloride Hexahydrate | NiCl₂·6H₂O | 237.69 | 7791-20-0 | Green crystalline solid, hygroscopic, toxic. |
| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 603-35-0 | White crystalline solid, air-stable, irritant. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Corrosive, strong odor, excellent solvent for this reaction. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Highly volatile and flammable, used for washing. |
Equipment
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100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and flask
-
Vacuum source
-
Standard laboratory glassware (beakers, graduated cylinders)
Step-by-Step Synthesis Procedure
This procedure is adapted from established methods.[6][7]
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Reagent Preparation (Solution A): In a 50 mL beaker, dissolve 1.31 g of triphenylphosphine in 15 mL of glacial acetic acid. Gentle heating and stirring may be required to achieve complete dissolution. Rationale: Preparing a solution ensures homogeneous mixing when added to the nickel salt, preventing localized high concentrations and promoting a uniform reaction.
-
Reagent Preparation (Solution B): In a separate 100 mL beaker, add 0.60 g of nickel(II) chloride hexahydrate to a mixture of 0.5 mL of water and 12.5 mL of glacial acetic acid.[6] Heat the mixture gently with stirring until the nickel salt dissolves completely, forming a pale green solution. Rationale: The small amount of water helps to initially dissolve the hydrated nickel salt before the bulk acetic acid acts as the primary reaction medium.
-
Reaction Initiation: While stirring, slowly add the warm triphenylphosphine solution (Solution A) to the warm nickel chloride solution (Solution B). Rationale: A controlled addition rate and warm conditions ensure the reaction proceeds smoothly and avoids crashing out of reagents.
-
Crystallization and Product Formation: Upon addition, a deep green or blue crystalline mass should begin to form.[6][7] Allow the mixture to stir for an additional 30 minutes as it cools to room temperature to ensure complete crystallization. Rationale: The product is less soluble in the reaction medium than the starting materials, especially upon cooling, which drives the precipitation and maximizes yield.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals sequentially with small portions of cold glacial acetic acid, followed by cold ethanol, and finally with diethyl ether. Rationale: The acetic acid wash removes any unreacted starting materials. The ethanol wash removes residual acetic acid. The diethyl ether wash removes residual ethanol and, due to its high volatility, helps to rapidly dry the product.
-
Drying: Dry the product in a vacuum desiccator or under a high vacuum line to remove all traces of solvent. The final product should be a deep green, almost black, crystalline solid.[6]
Workflow Visualization
Caption: Synthesis workflow for bis(triphenylphosphine)nickel(II) chloride.
Characterization and Quality Validation
Thorough characterization is essential to confirm the identity and purity of the synthesized complex.
| Technique | Expected Result / Observation | Purpose |
| Appearance | Deep green to dark blue/black crystalline solid.[5][6] | Initial qualitative check of product formation. |
| Melting Point | Decomposes >200 °C. Literature reports vary; often >300 °C.[8] | A sharp melting point range indicates high purity. |
| IR Spectroscopy | Characteristic peaks for P-Ph bonds and coordinated PPh₃. Absence of broad -OH peak from water. | Confirms the presence of the triphenylphosphine ligands and the absence of starting hydrate. |
| UV-Vis Spectroscopy | The color (blue/green vs. red) provides direct evidence of the geometric isomer obtained. | Distinguishes between the tetrahedral (paramagnetic) and square planar (diamagnetic) forms. |
Critical Safety and Handling Protocols
Bis(triphenylphosphine)nickel(II) chloride and its precursors pose significant health risks. Adherence to strict safety protocols is mandatory.
Hazard Analysis
-
Nickel(II) Chloride & NiCl₂(PPh₃)₂: Harmful if swallowed. May cause an allergic skin reaction (skin sensitizer). Suspected of causing cancer (Carcinogen Category 1B).[9] Causes damage to organs through prolonged or repeated exposure.[10] Harmful to aquatic life with long-lasting effects.
-
Triphenylphosphine: Causes skin, eye, and respiratory irritation.
-
Glacial Acetic Acid: Corrosive, causes severe skin and eye burns.
Personal Protective Equipment (PPE)
All manipulations must be performed inside a certified chemical fume hood.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[11]
-
Eye Protection: Chemical safety goggles or a face shield.[12]
-
Body Protection: A lab coat must be worn.
Waste Disposal
All nickel-containing waste, both solid and liquid, is considered hazardous.
-
Collect all filtrates and solid waste in a designated, sealed hazardous waste container labeled "Nickel Waste."
-
Do not discharge any nickel-containing solutions into the sewer system.[10]
-
Follow all institutional and local regulations for the disposal of heavy metal waste.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. Seek medical attention if irritation or a rash develops.[11][12]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
The synthesis of bis(triphenylphosphine)nickel(II) chloride is a foundational procedure in inorganic and organometallic chemistry, yielding a catalyst of immense synthetic value. By understanding the principles of isomerism, the ligand substitution mechanism, and the rationale behind each experimental step, researchers can reliably and safely produce this important complex. The validation and safety protocols outlined in this guide provide a robust framework for ensuring the integrity of the experimental work and the safety of the personnel involved.
References
- Hangzhou Leap Chem Co., Ltd. (n.d.). Bis(triphenylphosphine)nickel(II)chloride丨CAS 14264-16-5.
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Wikipedia. (n.d.). Dichlorobis(triphenylphosphine)nickel(II). Retrieved from [Link]
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Lizhuo. (n.d.). China Bis(triphenylphosphine)nickel(II)chloride Manufacturer and Supplier, Factory. Retrieved from [Link]
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Sciencemadness.org. (2014, July 19). Issue forming Bis(triphenylphosphine)nickel chloride coordination complex. Retrieved from [Link]
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The DIY Chemist. (2023, December 13). Synthesis of dichlorobis(triphenyl phosphine ) nickel [II]. YouTube. Retrieved from [Link]
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NIST. (n.d.). bis(triphenylphosphine)nickel(II) chloride. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (2014, November 9). Are there different methods for synthesizing trans-Chloro(phenyl)bis(triphenylphosphine)nickel(II)? Retrieved from [Link]
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Ereztech. (n.d.). Bis(triphenylphosphine)nickel(II) dichloride. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Nickel. Retrieved from [Link]
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ESPI Metals. (n.d.). Safety Data Sheet: Nickel. Retrieved from [Link]
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STOP carcinogens at work. (n.d.). Nickel compounds. Retrieved from [Link]
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Jinan Future chemical Co.,Ltd. (n.d.). Bis(triphenylphosphine)nickel(II)chloride. Retrieved from [Link]
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Nano. (n.d.). SAFETY DATA SHEET Nickel (pieces). Retrieved from [Link]
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GOV.UK. (2018, August 15). Incident management: nickel. Retrieved from [Link]
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